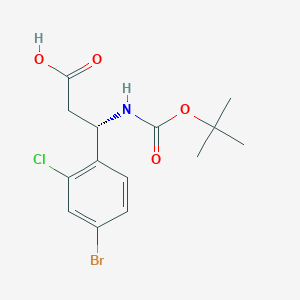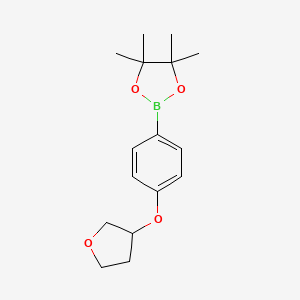![molecular formula C6H4ClN5O2 B15326147 2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15326147.png)
2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with amino, chloro, and nitro substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with nitriles under oxidative conditions. For instance, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) can yield the desired triazolopyridine . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a tandem reaction leading to the formation of the target compound .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of microwave-mediated, catalyst-free synthesis is particularly attractive for industrial applications due to its eco-friendly nature and high yields . This method involves the use of enaminonitriles and benzohydrazides, which undergo transamidation, nucleophilic addition, and subsequent condensation to form the target compound.
化学反应分析
Types of Reactions
2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s reactivity and properties.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chloro substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Amino-5-chloro-8-amino-[1,2,4]triazolo[1,5-a]pyridine, while nucleophilic substitution of the chloro group can produce various substituted derivatives.
科学研究应用
2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
作用机制
The mechanism of action of 2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of Janus kinases (JAK1 and JAK2), which play a crucial role in cytokine signaling and immune response regulation . By inhibiting these kinases, the compound can modulate inflammatory responses and other cellular processes.
相似化合物的比较
Similar Compounds
2-Amino-[1,2,4]triazolo[1,5-a]pyridine: Lacks the chloro and nitro substituents, resulting in different reactivity and biological activity.
5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine:
2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine: Lacks the nitro group, leading to different reactivity and biological effects.
Uniqueness
2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its combination of amino, chloro, and nitro substituents, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
属性
分子式 |
C6H4ClN5O2 |
|---|---|
分子量 |
213.58 g/mol |
IUPAC 名称 |
5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C6H4ClN5O2/c7-4-2-1-3(12(13)14)5-9-6(8)10-11(4)5/h1-2H,(H2,8,10) |
InChI 键 |
NEAVCNLGQAMHGY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=NC(=NN2C(=C1)Cl)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15326065.png)
![3-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-4-yl)propanoic acid](/img/structure/B15326067.png)



![2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride](/img/structure/B15326105.png)


![7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15326121.png)
![3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide](/img/structure/B15326131.png)



![2-[(2-Oxo-2-phenylethyl)thio]acetamide](/img/structure/B15326164.png)
